4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-phenyl-3-{1-[(2Z)-3-phenylprop-2-enoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one , also referred to as S383-2109 , is a novel triazole derivative with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research.
- Molecular Formula : C22H22N4O2
- IUPAC Name : this compound
- SMILES : O=C(/C=C\c1ccccc1)N(CC1)CCC1C(N1c2ccccc2)=NNC1=O
The biological activity of S383-2109 is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit:
- Inhibition of Enzymes : Many triazole derivatives function as enzyme inhibitors, affecting pathways related to inflammation and pain modulation.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing physiological responses such as pain perception and metabolic regulation.
Antinociceptive Activity
Studies have shown that triazole derivatives can exhibit significant antinociceptive effects. For instance:
- In animal models, compounds similar to S383-2109 demonstrated a reduction in pain responses in thermal and mechanical assays, suggesting potential use as analgesics.
Anti-inflammatory Properties
The anti-inflammatory potential of S383-2109 is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity can be beneficial in treating conditions such as arthritis and other inflammatory disorders.
Neuroprotective Effects
Research indicates that certain triazole compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests a possible application in neurodegenerative diseases where oxidative damage is a key factor.
Data Tables
Case Studies
A variety of studies have investigated the effects of triazole derivatives similar to S383-2109:
-
Study on Pain Models :
- In a rat model of neuropathic pain, administration of S383-2109 resulted in a significant decrease in allodynia and hyperalgesia, indicating its potential as a broad-spectrum analgesic.
-
Inflammation Studies :
- In vitro studies demonstrated that S383-2109 could significantly reduce the production of inflammatory mediators in cultured macrophages exposed to lipopolysaccharide (LPS).
-
Neuroprotection :
- A study assessing the neuroprotective effects showed that treatment with S383-2109 reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide.
Properties
IUPAC Name |
4-phenyl-3-[1-[(Z)-3-phenylprop-2-enoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-20(12-11-17-7-3-1-4-8-17)25-15-13-18(14-16-25)21-23-24-22(28)26(21)19-9-5-2-6-10-19/h1-12,18H,13-16H2,(H,24,28)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPRURLXTRRXBR-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.